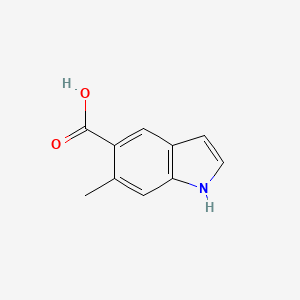

6-Methyl-1h-indole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBXAGNYZFUTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Methyl-1H-indole-5-carboxylic Acid

A retrosynthetic analysis of this compound reveals several logical bond disconnections that inform potential forward synthetic strategies. The primary disconnection points are the C-C and C-N bonds that form the pyrrole (B145914) ring of the indole (B1671886) nucleus.

Primary Disconnections:

Disconnection of the N1-C2 and C3-C3a bonds: This approach leads back to a suitably substituted aniline (B41778) derivative, which is a common strategy in many classical indole syntheses. For the target molecule, this would conceptually yield a 4-amino-3-methyl-5-substituted-toluene derivative. The challenge then lies in the choice of the C2 and C3 synthons to form the pyrrole ring.

Disconnection of the C2-C3 bond: This strategy points towards intramolecular cyclization of a pre-functionalized aniline. For instance, an ortho-alkynylated aniline or an ortho-vinylaniline derivative could serve as a precursor.

Functional Group Interconversion (FGI): The carboxylic acid group at the C-5 position can be retrosynthetically derived from a variety of other functional groups, such as a nitrile, an ester, or a halogen, via well-established chemical transformations. Similarly, the C-6 methyl group could be introduced from a precursor like a hydroxymethyl or a formyl group.

These disconnections highlight the importance of starting with a benzene (B151609) ring that is appropriately substituted to guide the regioselective formation of the final product.

Advanced Synthetic Routes for the Indole Core

The construction of the indole core with the specific 5,6-disubstitution pattern of the target molecule can be achieved through modifications of classical indole syntheses as well as contemporary annulation strategies.

Leimgruber–Batcho Indole Synthesis Adaptations for C-5/C-6 Functionalization

The Leimgruber–Batcho indole synthesis is a versatile and high-yielding method that begins with an ortho-nitrotoluene derivative. nih.govwikipedia.org To synthesize this compound, a key starting material would be a 2,4-dimethyl-3-nitrobenzonitrile (B2697054) or a related derivative where the nitrile can be later hydrolyzed to the carboxylic acid.

The general steps involve:

Formation of an enamine from the ortho-nitrotoluene derivative by condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.org

Reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene intermediate to form the indole ring. wikipedia.org

A variety of reducing agents can be employed for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or iron in acetic acid. wikipedia.org The choice of the reducing agent can be critical depending on the other functional groups present in the molecule.

| Step | Reactant | Reagents | Product | Notes |

| 1 | 2,4-Dimethyl-3-nitrobenzonitrile | DMF-DMA, Pyrrolidine | (E)-2-(2-cyano-4-methyl-6-nitrophenyl)vinyl)dimethylamine | The enamine formation is typically carried out at elevated temperatures. |

| 2 | (E)-2-(2-cyano-4-methyl-6-nitrophenyl)vinyl)dimethylamine | H2, Pd/C or Raney Ni | 6-Methyl-1H-indole-5-carbonitrile | The nitro group is reduced to an amine, which then cyclizes. |

| 3 | 6-Methyl-1H-indole-5-carbonitrile | NaOH, H2O/EtOH | This compound | Hydrolysis of the nitrile to the carboxylic acid. |

Fischer Indole Synthesis Modifications for Specific Substitution Patterns

The Fischer indole synthesis is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org For the synthesis of this compound, a (4-methyl-3-carboxyphenyl)hydrazine would be a key intermediate.

The reaction proceeds through the formation of a phenylhydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org The choice of the carbonyl component and the acid catalyst can influence the reaction's efficiency and regioselectivity.

| Starting Phenylhydrazine | Carbonyl Component | Acid Catalyst | Product |

| (4-Methyl-3-carboxyphenyl)hydrazine | Pyruvic acid | Polyphosphoric acid (PPA) or ZnCl2 | 2,6-Dimethyl-1H-indole-5-carboxylic acid |

| (4-Methyl-3-ethoxycarbonylphenyl)hydrazine | Glyoxal diethyl acetal | H2SO4 | Ethyl 6-methyl-1H-indole-5-carboxylate |

A significant challenge in this approach can be the synthesis of the appropriately substituted phenylhydrazine.

Contemporary Annulation Strategies for Indole Formation

Modern synthetic chemistry has introduced several powerful annulation strategies for indole formation, often utilizing transition-metal catalysis. These methods can offer milder reaction conditions and broader functional group tolerance compared to classical methods.

One such strategy is the palladium-catalyzed Larock indole synthesis, which involves the annulation of an ortho-haloaniline with an alkyne. To apply this to the synthesis of this compound, a suitable starting material would be methyl 3-amino-2-iodo-4-methylbenzoate. The reaction with an appropriate alkyne, followed by cyclization, would furnish the indole core.

Another contemporary approach involves the transition-metal-catalyzed C-H activation and annulation of anilines with alkynes. This strategy avoids the need for pre-halogenated anilines, making it more atom-economical.

Regioselective Introduction and Manipulation of the Methyl Group at C-6

The introduction of the methyl group at the C-6 position of the indole ring can be achieved either by starting with a pre-methylated benzene derivative or by direct C-H methylation of the indole core.

Direct C-H methylation of the indole benzenoid ring is challenging due to the higher reactivity of the pyrrole ring (C2 and C3 positions). However, with the use of directing groups, regioselective functionalization of the benzene ring has become more feasible. For instance, a directing group at the N-1 position can steer metallation and subsequent electrophilic quenching to the C-7 position, while a directing group at C-3 can direct functionalization to the C-4 or C-2 positions. nih.gov

A more common strategy is to start with a precursor that already contains the methyl group at the desired position. For example, in the context of a Fischer indole synthesis, starting with 3-amino-4-methylbenzoic acid would ensure the methyl group is positioned at C-6 in the final indole product.

Carboxylic Acid Functionalization at C-5

The introduction of the carboxylic acid group at the C-5 position can be accomplished through several methods:

Carboxylation of a C-5 metallated indole: A 6-methylindole (B1295342) can be selectively metallated at the C-5 position, for example, through halogen-metal exchange of a 5-bromo-6-methylindole. The resulting organometallic species can then be quenched with carbon dioxide to afford the desired carboxylic acid.

Oxidation of a C-5 substituent: A pre-existing functional group at the C-5 position, such as a methyl or formyl group, can be oxidized to a carboxylic acid. For example, 5-formyl-6-methylindole can be oxidized using reagents like potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O).

Palladium-catalyzed carbonylation: A 5-halo-6-methylindole can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile. If water is used as the nucleophile, the carboxylic acid is obtained directly.

| Precursor | Reagents | Product |

| 5-Bromo-6-methyl-1H-indole | 1. n-BuLi or Mg, 2. CO2, 3. H3O+ | This compound |

| 6-Methyl-1H-indole-5-carbaldehyde | KMnO4 or Ag2O | This compound |

| 5-Iodo-6-methyl-1H-indole | Pd(OAc)2, PPh3, CO, H2O | This compound |

The choice of method depends on the availability of the starting materials and the compatibility of the reaction conditions with other functional groups in the molecule.

Derivatization Strategies for this compound

The presence of multiple reactive sites—the carboxylic acid, the methyl group, the pyrrole nitrogen, and the aromatic benzene ring—makes this compound a versatile scaffold for further chemical modifications.

The carboxylic acid group is readily transformed into a variety of derivatives, most commonly esters and amides.

Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. google.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Alkylation of the carboxylate salt with an alkyl halide is another effective method. msu.edu

Amidation reactions are typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (DCC, EDC), as well as other coupling reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. encyclopedia.pubresearchgate.net These reactions are often performed in aprotic solvents like dichloromethane (B109758) or dimethylformamide. acs.org

| Reaction | Reagents and Conditions | Product |

| Esterification | R'OH, H₂SO₄ (cat.), heat | Methyl/Ethyl/etc. 6-methyl-1H-indole-5-carboxylate |

| Esterification | R'OH, DCC, DMAP, CH₂Cl₂ | Methyl/Ethyl/etc. 6-methyl-1H-indole-5-carboxylate |

| Amidation | R'R''NH, EDC, HOBt, DMF | N,N-Disubstituted-6-methyl-1H-indole-5-carboxamide |

| Amidation | 1. SOCl₂2. R'R''NH, base | N,N-Disubstituted-6-methyl-1H-indole-5-carboxamide |

The methyl group at the C-6 position can undergo several transformations. Radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can introduce a bromine atom to form 6-(bromomethyl)-1H-indole-5-carboxylic acid. This brominated intermediate is a versatile precursor for further nucleophilic substitutions.

Oxidation of the methyl group to a formyl or carboxylic acid group is also possible, though it requires careful selection of reagents to avoid over-oxidation or reaction at other sites of the indole ring. chemspider.com For example, controlled oxidation with reagents like selenium dioxide could potentially yield the corresponding aldehyde. More vigorous oxidation, for example with potassium permanganate under harsh conditions, could lead to the formation of indole-5,6-dicarboxylic (B8628679) acid.

The nitrogen atom of the indole ring is nucleophilic and can be readily substituted, typically after deprotonation with a suitable base such as sodium hydride.

N-Alkylation can be achieved by treating the deprotonated indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.orgresearchgate.net This reaction is generally high-yielding and provides a straightforward method to introduce various alkyl groups at the N-1 position.

N-Arylation is also a common modification, often accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with an aryl halide. nih.govacs.org These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups.

The benzene portion of the indole ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing methyl and carboxylic acid groups, as well as the fused pyrrole ring, will influence the position of further substitution. The C-4 and C-7 positions are the most likely sites for electrophilic attack. Typical electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. masterorganicchemistry.com The conditions for these reactions need to be carefully controlled to prevent reaction on the more reactive pyrrole ring.

Nucleophilic aromatic substitution on the benzene ring is less common and would generally require the presence of a strong electron-withdrawing group and a good leaving group at the position of substitution.

Preclinical Biological Activity Screening and Evaluation

In Vitro Assays for Broad Spectrum Biological Activity

Comprehensive searches of scientific literature and databases have been conducted to ascertain the breadth of biological activities associated with 6-Methyl-1H-indole-5-carboxylic acid. The primary areas of investigation for indole (B1671886) derivatives typically include anticancer and antimicrobial properties. However, specific data for this compound is not extensively available in the public domain, necessitating a review of closely related analogs to infer potential areas of activity.

Antimicrobial Research: Antibacterial and Antifungal Investigations

The indole core is also a constituent of many natural and synthetic antimicrobial agents. Various indole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Studies on various indole carboxylic acid derivatives have demonstrated significant antimicrobial properties. For example, certain indole-based compounds have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov Antifungal activity has also been reported for indole derivatives, with some compounds showing good to excellent potency against various fungal strains. nih.gov The mechanisms of action for these compounds can be diverse, including the inhibition of essential microbial enzymes. nih.gov Specific data on the minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) of this compound against a panel of medically relevant bacteria and fungi are not present in the currently available literature.

A growing area of antimicrobial research is the discovery of compounds that can reverse or overcome existing mechanisms of drug resistance in microbes. The indole molecule itself has been shown to reverse intrinsic antibiotic resistance in some bacteria by activating a novel dual-function importer, which can increase the uptake of antibiotics. nih.gov This suggests that indole-containing compounds could potentially be used in combination with existing antibiotics to enhance their efficacy against resistant strains. Whether this compound possesses such properties remains to be investigated through dedicated studies.

Anti-inflammatory Research: Modulation of Inflammatory Mediators and Pathways

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling molecules and immune cells. nih.gov Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key research goal. nih.gov Indole derivatives have shown promise in this area by modulating key inflammatory mediators.

Studies on related indole compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemrxiv.orgchemrxiv.org The mechanism often involves the downregulation of pathways like the NF-κB signaling pathway, a critical regulator of the immune response. chemrxiv.org Furthermore, research has shown that certain indole derivatives can reduce the protein expression of principal inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.orgnih.gov This modulation of inflammatory pathways suggests that indole carboxylic acids could serve as lead compounds for the development of new anti-inflammatory therapies. nih.gov

Table 1: Effect of Representative Indole Derivatives on Inflammatory Mediators

| Compound/Derivative | Mediator/Pathway | Effect | Reference Cell Line |

|---|---|---|---|

| Indole derivative of Ursolic Acid (Compound 6) | Nitric Oxide (NO) | 48.3 ± 0.1% inhibition | LPS-stimulated RAW 264.7 |

| Indole derivative of Ursolic Acid (Compound 3) | TNF-α, IL-6 | Significant reduction | LPS-stimulated RAW 264.7 |

| N-substituted indole derivative (12c) | COX-2 Enzyme | Potent inhibition | In silico / Molecular Docking |

| N-substituted indole derivative (13b) | Chronic Inflammation | Potent activity | Formalin-induced model |

Antiviral Research: Focus on Viral Replication Inhibition

The indole scaffold is a key component of several antiviral agents. Research into indole-based compounds has revealed their potential to inhibit the replication of a diverse range of viruses, including neurotropic alphaviruses, Human Immunodeficiency Virus (HIV-1), and SARS-CoV-2. nih.govrsc.orgnih.govactanaturae.ru

The primary mechanism of action is often the inhibition of crucial viral enzymes. For instance, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. rsc.orgnih.gov This enzyme is essential for integrating the viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.gov Studies have demonstrated that these derivatives can bind to the active site of the integrase, effectively blocking its function. rsc.org In the context of SARS-CoV-2, certain 5-methoxyindole-3-carboxylic acid derivatives have been shown to completely inhibit viral replication in cell cultures, with one compound exhibiting an IC50 value of 1.84 µM. nih.gov This inhibition was also associated with the suppression of syncytium formation, a process induced by the viral spike protein. nih.gov

Table 2: Antiviral Activity of Representative Indole Carboxylic Acid Derivatives

| Compound/Derivative | Target Virus | Mechanism/Target | Potency (IC50) |

|---|---|---|---|

| Indole-2-carboxylic acid (Compound 1) | HIV-1 | Integrase Strand Transfer | 32.37 µM |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 | Integrase Strand Transfer | 3.11 µM |

| 6-bromo-5-methoxy-1-methyl...indole | SARS-CoV-2 | Viral Replication | 1.84 µM (1.06 µg/mL) |

| Indole-based CNS-active antiviral (Lead 1) | Western Equine Encephalitis Virus (WEEV) | Viral Replication | - |

Antioxidant Research: Free Radical Scavenging and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in cellular damage and various pathologies. Indolic compounds are recognized for their antioxidant properties, largely attributed to the indole ring structure. nih.gov The heterocyclic nitrogen atom contains a free electron pair, making it an active redox center capable of donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov

The free radical-scavenging activity of various indole carboxylic acids has been evaluated using methods such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays. researchgate.net These studies confirm that the indole nucleus is a key contributor to antioxidant effects. The presence and position of substituent groups on the indole ring can further modulate this activity. For example, some C-3 substituted indole derivatives have demonstrated significantly higher antiradical activity compared to their parent compounds. nih.gov This capacity to scavenge free radicals and modulate oxidative stress highlights another therapeutic avenue for this class of molecules. nih.gov

Table 3: Free Radical Scavenging Activity of Indolic Compounds

| Compound | Assay | Scavenging Mechanism | Notable Finding |

|---|---|---|---|

| Indole-3-acetic acid | ABTS/H2O2/HRP | Hydrogen/Electron Donor | Demonstrates both hydrophilic and lipophilic antioxidant activity. |

| Melatonin | Various | Scavenges multiple reactive oxygen and nitrogen species. | Widely studied for its potent antioxidant properties. |

| C-3 Sulfenyl Indoles | DPPH | Hydrogen/Electron Donor | Presence of functional groups at C-3 position significantly affects scavenging efficiency. |

| N-substituted indole derivative (11a) | DPPH Assay | Free Radical Scavenging | Found to be highly potent compared to standard ascorbic acid. |

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic effects of many drugs are achieved through the specific inhibition of enzymes or the modulation of receptor activity. Research into indole carboxylic acid derivatives has focused on identifying their molecular targets and understanding the kinetics and structural basis of their interactions.

Target Identification and Validation for Indole Carboxylic Acid Derivatives

A crucial step in drug discovery is the identification and validation of molecular targets. For the indole carboxylic acid class, a variety of enzymes and receptors have been identified as targets in different disease contexts.

In oncology, validated targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are critical for cell proliferation. nih.govnih.gov For infectious diseases, enzymes like HIV-1 integrase and bacterial Cystathionine γ-lyase (bCSE) have been established as targets for indole-based inhibitors. nih.govnih.gov In the realm of metabolic diseases, Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, has been targeted by novel indole derivatives. researchgate.net Furthermore, these compounds have been developed as selective ligands for various G-protein coupled receptors, including dopamine (B1211576) D3 and serotonin (B10506) 5-HT1A/2A receptors, which are important targets for neurological and psychiatric disorders. nih.govnih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

Understanding how a compound inhibits an enzyme is fundamental to its development as a drug. Enzyme kinetic studies quantify the potency of an inhibitor, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For indole carboxylic acid derivatives, such studies have been crucial in optimizing their inhibitory activity. For example, a series of indole-2-carboxamides were evaluated as CDK2 inhibitors, with the most potent derivatives showing IC50 values as low as 11 nM, superior to the reference drug. nih.gov Similarly, optimization of an indole-2-carboxylic acid scaffold for HIV-1 integrase inhibition led to a derivative with an IC50 value of 0.13 µM. nih.gov These studies often explore the structure-activity relationship (SAR), revealing how modifications to the indole core—such as the addition of a halogenated benzene (B151609) ring or a long branch at the C3 position—can significantly increase inhibitory potency by improving interactions with the enzyme's active site. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or allosteric, is also a key area of investigation.

Table 4: Enzyme Inhibition by Representative Indole Carboxylic Acid Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Potency (IC50) |

|---|---|---|

| Indole-2-carboxamide (5h) | CDK2 | 11 nM |

| Indole-2-carboxamide (5e) | CDK2 | 13 nM |

| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM |

| 7-nitro-1H-indole-2-carboxylic acid derivative (3.9) | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM |

Receptor Binding Assays and Ligand-Receptor Interactions

For compounds that act on receptors, binding assays are used to determine their affinity, measured by the inhibition constant (Ki). This value reflects the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.

A series of indolyl carboxylic acid amides have been synthesized and evaluated for their binding to dopamine D2 and D3 receptors. nih.gov Several of these compounds displayed very high affinity for the D3 receptor, with Ki values less than 5 nM, and showed at least 20-fold selectivity for D3 over the D2 receptor. nih.gov Molecular modeling and structural studies of ligand-receptor interactions reveal the basis for this affinity. A common anchoring point for indole-based ligands is an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov Additionally, the indole moiety often penetrates a hydrophobic pocket within the receptor, forming interactions with aromatic residues like tryptophan and phenylalanine. nih.gov These detailed interaction studies are vital for the rational design of ligands with high affinity and selectivity for their target receptors.

Table 5: Receptor Binding Affinity of Representative Indole Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity (D3 vs D2) |

|---|---|---|---|

| Indolyl carboxylic acid amide (14a) | Dopamine D3 | 0.18 nM | 87-fold |

| Indolyl carboxylic acid amide (14b) | Dopamine D3 | 0.32 nM | 70-fold |

| Indolyl carboxylic acid amide (14c) | Dopamine D3 | 1.5 nM | 20-fold |

| Indolyl carboxylic acid amide (14d) | Dopamine D3 | 0.28 nM | 42-fold |

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Analysis of 6-Methyl-1H-indole-5-carboxylic Acid and its Derivatives

A systematic analysis of how modifications to different parts of the this compound molecule affect its biological activity provides a roadmap for rational drug design. The key points of modification include the carboxylic acid at the C-5 position, the methyl group at the C-6 position, the nitrogen at the N-1 position, and other positions on the indole (B1671886) ring.

Impact of Substitutions at the Carboxylic Acid Moiety (C-5)

The carboxylic acid group at the C-5 position is a critical feature, often involved in crucial hydrogen bonding and electrostatic interactions with biological targets. researchgate.net Its modification can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

One common strategy is the conversion of the carboxylic acid to its corresponding esters or amides. nih.govkhanacademy.org Studies on related indole derivatives have shown that such modifications can have varied effects. For instance, in the context of HIV-1 fusion inhibitors, converting the carboxylic acid to a methyl or ethyl ester enhanced activity, whereas the free acid or corresponding amide resulted in a significant loss of potency. nih.gov This suggests that for certain targets, reducing the polarity and increasing the lipophilicity at this position is favorable.

Another important modification is the replacement of the carboxylic acid with a bioisostere—a functional group with similar physical and chemical properties. nih.govresearcher.life Tetrazoles are frequently used as carboxylic acid bioisosteres due to their similar pKa values and ability to participate in comparable interactions. cambridgemedchemconsulting.com Research on indole-based compounds has shown that tetrazole-containing analogues can exhibit potent biological activity, sometimes superior to their carboxylic acid counterparts, potentially due to improved metabolic stability. researchgate.netcambridgemedchemconsulting.com

Table 1: Bioisosteric Replacement of Carboxylic Acid and Biological Activity

| Compound/Derivative | Modification at C-5 | Observed Effect on Activity |

|---|---|---|

| Parent Compound | -COOH | Baseline Activity |

| Ester Derivative | -COOCH₃ / -COOCH₂CH₃ | Enhanced activity (in specific assays) nih.gov |

| Amide Derivative | -CONH₂ | Reduced activity (in specific assays) nih.gov |

Influence of Modifications at the Methyl Group (C-6)

The methyl group at the C-6 position plays a role in the molecule's interaction with its target, primarily through hydrophobic interactions. Altering this group can fine-tune the compound's binding affinity and selectivity. While specific SAR studies on the C-6 methyl group of this compound are limited, general principles from related indole structures can be extrapolated.

Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could enhance hydrophobic interactions, but might also introduce steric hindrance, potentially reducing activity. Conversely, replacing it with more polar groups (e.g., hydroxyl, methoxy) would alter the electronic properties and hydrogen bonding capacity of the benzene (B151609) portion of the indole ring, which could either be beneficial or detrimental depending on the specific target.

Role of N-1 Substituents on Biological Activity

The nitrogen atom at the N-1 position of the indole ring is another key site for modification. The N-H group can act as a hydrogen bond donor, an interaction that is often vital for binding to biological targets. nih.gov Substitution at this position removes this hydrogen bond donor capability but allows for the introduction of various other groups that can explore different binding pockets.

Studies on indole derivatives have shown that N-substitution can dramatically influence biological activity. For example, in a series of indole-based anticancer agents, the introduction of a methyl group at the N-1 position slightly enhanced cytotoxic activity. nih.gov In other contexts, such as cholinesterase inhibitors, N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid showed moderate inhibitory activity, indicating that larger, more complex substituents at the N-1 position can be well-tolerated and even beneficial. nih.gov

Effects of Additional Substitutions on the Indole Ring System

Modifying other positions on the indole ring can further modulate the biological activity profile. The electronic nature and steric bulk of these additional substituents are critical factors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. proquest.commdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov

Development of Predictive QSAR Models for Specific Biological Endpoints

QSAR models have been successfully developed for various classes of indole derivatives targeting a range of biological endpoints, including cancer, infectious diseases, and enzyme inhibition. eurjchem.comacs.org For instance, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2), a target in cancer therapy. nih.govnih.gov Such models use molecular descriptors—numerical values that represent different properties of a molecule (e.g., electronic, steric, hydrophobic)—to build a predictive equation.

In the development of QSAR models for indole-based anticancer agents, descriptors related to the molecule's shape, size, and electronic properties are often found to be significant. mdpi.comorientjchem.org For example, a study on indole-sulfonamide derivatives successfully constructed five QSAR models to predict anticancer and antimalarial activities, which showed acceptable predictive performance. acs.org These models can help identify which structural features are most important for a desired biological effect. For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target, such as a particular kinase or receptor. This would involve synthesizing a series of derivatives with variations at the C-5, C-6, and N-1 positions, testing their biological activity, and then using computational software to correlate these activities with calculated molecular descriptors. The resulting model would be a powerful tool for the rational design of new therapeutic agents based on this promising scaffold.

Application of Molecular Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in correlating the structural features of indole derivatives with their biological activities. In the context of this compound, various molecular descriptors are employed to develop predictive QSAR models. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in defining the compound's reactivity and interaction with biological targets. For instance, the distribution of electron density, influenced by the methyl and carboxylic acid groups, can dictate the strength of hydrogen bonding and other electrostatic interactions with a receptor.

Steric descriptors, including molecular volume, surface area, and specific conformational parameters, describe the size and shape of the molecule. The position of the methyl group at the 6th position of the indole ring, for example, can significantly impact the molecule's ability to fit into a specific binding pocket.

A hypothetical QSAR study on a series of this compound derivatives against a specific biological target might yield an equation like:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(HOMO-LUMO gap) + d

Where 'a', 'b', and 'c' are coefficients for the respective descriptors, and 'd' is a constant. Such a model would suggest that activity is positively correlated with hydrophobicity and the HOMO-LUMO gap, while being negatively correlated with molecular volume.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Governs electrostatic interactions, reactivity, and charge-transfer processes. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule within a receptor's binding site. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |

Validation of QSAR Models for External Predictability

The reliability of a QSAR model is contingent upon its rigorous validation to ensure its predictive power for new, untested compounds. nih.gov The validation process for QSAR models of this compound and its analogs involves several key steps:

Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). In LOO cross-validation, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a robust model.

External Validation: This is the most critical test of a QSAR model's utility. The model, built using a training set of compounds, is used to predict the biological activity of an external test set of compounds that were not used in the model development. The predictive performance is evaluated using statistical metrics such as the predicted correlation coefficient (R²pred).

Y-Randomization: This test ensures that the developed QSAR model is not a result of chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the model is statistically significant.

Applicability Domain (AD): The AD of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to determine the AD to avoid extrapolating beyond the scope of the model. For any new this compound derivative, its position relative to the AD of the established QSAR model must be assessed before its activity is predicted.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of this compound with its biological targets at an atomic level.

Ligand-Target Binding Prediction and Affinity Estimation

Molecular docking studies predict the preferred orientation of this compound when bound to a specific receptor, forming a stable complex. jocpr.com The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. The scoring functions typically account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

For instance, if this compound were to be docked into the active site of an enzyme, the docking algorithm would predict its binding pose and provide a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding affinity.

Investigation of Binding Modes and Key Interacting Residues

Once a plausible binding pose is identified through molecular docking, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein is performed. This analysis can reveal key interactions that are crucial for binding.

For this compound, the carboxylic acid group is likely to form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine in the binding pocket. The indole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The methyl group at the 6th position can form hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Table 2: Potential Interactions of this compound with Protein Residues

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Lysine (Lys), Arginine (Arg), Histidine (His), Serine (Ser), Threonine (Thr) |

| Indole NH | Hydrogen Bonding | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |

| Indole Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Methyl Group (-CH3) | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

A pharmacophore model for a series of active indole derivatives, including this compound, might consist of features such as a hydrogen bond donor (from the indole NH), a hydrogen bond acceptor (from the carboxylic acid), an aromatic ring feature, and a hydrophobic feature (from the methyl group).

This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. The aim is to identify novel compounds that match the pharmacophore model and are therefore likely to possess the desired biological activity. This approach can significantly accelerate the discovery of new lead compounds with similar or improved properties compared to the initial template molecule, this compound. The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

Computational Chemistry for Mechanistic Insights

Beyond identifying new compounds, computational chemistry provides profound insights into the electronic properties and reactivity of a molecule. These insights are crucial for understanding its mechanism of action and for planning synthetic modifications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can optimize the molecule's 3D geometry and compute various electronic properties. mdpi.comnih.gov

Key parameters derived from DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites, typically colored red) and electron-poor regions (nucleophilic attack sites, typically colored blue). For this molecule, the MEP would likely show a negative potential around the carboxylic oxygen atoms and a positive potential near the N-H and O-H protons.

| Property | Exemplary Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.2 eV | Region of the molecule likely to donate an electron. |

| Energy of LUMO | -1.8 eV | Region of the molecule likely to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity. |

These calculations provide a quantitative basis for understanding the molecule's stability, reactivity, and intermolecular interaction capabilities, which are fundamental to its biological function.

Computational chemistry is also instrumental in predicting and optimizing synthetic routes for creating derivatives of this compound. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire energy profile of a potential chemical reaction.

This allows chemists to:

Evaluate Reaction Feasibility: Predict whether a proposed reaction is thermodynamically favorable.

Understand Regioselectivity: For reactions with multiple possible outcomes, such as electrophilic substitution on the indole ring, computational models can predict which position is most likely to react.

For example, the derivatization of the carboxylic acid group to form amides or esters is a common strategy in medicinal chemistry. mdpi.combeilstein-journals.org DFT calculations can model the mechanism of these reactions, comparing different coupling agents or catalysts to identify the most efficient conditions. nih.gov This predictive power helps streamline the synthesis of new analogues for SAR studies, ensuring that laboratory efforts are focused on the most promising chemical pathways.

Research Applications and Broader Implications in Preclinical Drug Discovery

Lead Compound Identification and Optimization

The 6-Methyl-1H-indole-5-carboxylic acid scaffold serves as a foundational structure in the discovery and development of novel therapeutic agents. Research programs have identified the 1H-indole-5-carboxylic acid core as a promising starting point for potent inhibitors of various biological targets. researchgate.netnih.gov Through iterative cycles of structure-based drug design, this lead structure is systematically modified to enhance its binding affinity and pharmacological properties. researchgate.netnih.gov

A critical strategy in the optimization of indole-based lead compounds involves substitution at various positions on the indole (B1671886) ring. Structure-activity relationship (SAR) studies have shown that modifications at the 6-position are particularly effective for improving potency. For example, in the development of inhibitors for the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), the addition of a chlorine atom at the 6-position of a related tricyclic indole-2-carboxylic acid core resulted in a more than five-fold enhancement in potency compared to the parent compound. nih.gov Similarly, improved affinity was observed by substituting a methyl group at other positions, suggesting that the hydrophobic pocket of the target protein is accessible from these locations. nih.gov

This principle of optimizing the indole scaffold is not limited to a single target. The indole core has been a key element in the design of inhibitors for various proteins, where the 6-position is often a site for modification to refine the compound's activity. For instance, in the development of novel HIV-1 integrase inhibitors, structural optimizations are frequently performed on the C6 position of the indole scaffold. mdpi.com These examples underscore the utility of the this compound framework as a versatile and optimizable template for identifying and refining lead compounds in preclinical drug discovery.

Preclinical Candidate Selection Based on In Vitro Efficacy and Selectivity

A crucial step in advancing a compound from a lead to a preclinical candidate is demonstrating high potency and, critically, high selectivity for its intended molecular target over other related targets. Derivatives of the indole carboxylic acid scaffold have shown exceptional performance in this regard. Through structure-guided design, compounds originating from this scaffold have been optimized to achieve single-digit nanomolar binding affinity for their targets. nih.gov

A prominent example is the development of Mcl-1 inhibitors. Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes other anti-apoptotic members like Bcl-xL and Bcl-2. nih.gov For a cancer therapeutic targeting Mcl-1, selectivity over Bcl-xL and Bcl-2 is vital to minimize potential side effects, such as thrombocytopenia, which is associated with Bcl-xL inhibition. Optimized tricyclic 2-indole carboxylic acid derivatives have demonstrated potent binding to Mcl-1 while displaying only weak affinity for Bcl-xL and Bcl-2. nih.gov The most potent of these compounds exhibit greater than 1700-fold selectivity for Mcl-1 over Bcl-xL and more than 100-fold selectivity over Bcl-2, a selectivity profile that is essential for selection as a preclinical candidate. nih.gov

| Compound Type | Target | Binding Affinity (Ki) | Selectivity vs. Bcl-xL | Selectivity vs. Bcl-2 |

| Optimized 6-Cl-indole derivative | Mcl-1 | < 10 nM | > 1700-fold | > 100-fold |

| Optimized 6-Cl-indole derivative | Bcl-xL | ≥ 1.9 µM | - | - |

| Optimized 6-Cl-indole derivative | Bcl-2 | ≥ 0.77 µM | - | - |

This table presents representative data for optimized tricyclic 6-Cl-2-indole carboxylic acid derivatives based on findings from cited research. nih.gov

This high degree of selectivity is achieved because structural modifications that enhance affinity for Mcl-1 have minimal effect on binding to Bcl-xL or Bcl-2. nih.gov Consequently, as the compounds become more potent against Mcl-1, their selectivity profile improves, a highly desirable outcome in the preclinical candidate selection process. nih.gov

Exploration of Novel Molecular Targets for Therapeutic Intervention

The indole carboxylic acid framework has proven to be a remarkably versatile scaffold, enabling the exploration and targeting of a diverse array of proteins implicated in various diseases. Its unique physicochemical properties make it an ideal starting point for designing inhibitors for multiple target classes, from oncology to infectious diseases. nih.gov

The adaptability of the scaffold allows medicinal chemists to develop specific inhibitors for numerous novel molecular targets. By modifying the substitution patterns on the indole ring and the nature of the carboxylic acid group (or its isosteres), researchers can tailor the molecule to fit the unique topology of different protein binding sites. nih.gov This has led to the successful development of potent and selective modulators for a range of targets that were previously considered difficult to drug.

Below is a table summarizing several molecular targets that have been successfully modulated by compounds derived from the indole carboxylic acid scaffold in preclinical research:

| Molecular Target | Therapeutic Area | Role of Target |

| Mcl-1 | Oncology | An anti-apoptotic protein overexpressed in many cancers, contributing to cell survival and therapy resistance. researchgate.netnih.govnih.gov |

| HIV-1 Integrase | Infectious Disease | An essential enzyme for HIV-1 replication, responsible for inserting viral DNA into the host genome. mdpi.comnih.gov |

| HIV-1 Glycoprotein 41 (gp41) | Infectious Disease | A viral protein critical for the fusion of HIV-1 with host cells. acs.org |

| Survivin | Oncology | A member of the inhibitor of apoptosis (IAP) protein family, highly expressed in tumors and involved in cell division and apoptosis inhibition. nih.gov |

| CFTR | Cystic Fibrosis | A membrane protein that functions as a chloride ion channel; mutations cause cystic fibrosis. acs.org |

| EGFR | Oncology | A receptor tyrosine kinase whose dysregulation can lead to uncontrolled cell growth in several cancers. researchgate.net |

The successful application of the indole carboxylic acid core across such a wide spectrum of targets highlights its significance as a "privileged scaffold" in medicinal chemistry, providing a robust foundation for the continued exploration of novel therapeutic interventions.

Contribution to the Understanding of Indole-Based Pharmacophores

The extensive research into derivatives of this compound has significantly contributed to the understanding of the indole core as a critical pharmacophore in drug design. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The indole carboxylic acid structure contains several key features that can be finely tuned to achieve potent and specific interactions with a biological target.

The indole nucleus itself is an electron-rich aromatic system capable of participating in various non-covalent interactions, including hydrophobic interactions and π-π stacking. rsc.org The nitrogen atom in the indole ring can act as a hydrogen bond donor, further anchoring the molecule in its binding site. mdpi.com The carboxylic acid moiety is often a crucial interaction point, capable of forming strong hydrogen bonds or ionic interactions with key residues in a protein's active site. nih.gov In some cases, such as with HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group work in concert to chelate essential divalent metal ions (Mg2+) within the enzyme's active site. mdpi.comnih.gov

Substitutions on the indole ring, such as the methyl group at the 6-position, play a vital role in modulating the molecule's properties.

Steric and Hydrophobic Effects : A methyl group at the 6-position can engage in favorable hydrophobic interactions with nonpolar pockets in the target protein, thereby increasing binding affinity. nih.gov

Electronic Effects : The position of substituents alters the electron distribution of the indole ring, which can influence the strength of hydrogen bonds and other electronic interactions.

Vectorial Orientation : Substituents provide vectors for further chemical modification, allowing chemists to extend the molecule to probe additional binding pockets. For example, research on HIV-1 integrase inhibitors demonstrated that introducing a halogenated benzene (B151609) ring at the C6 position could facilitate effective π–π stacking interactions with viral DNA. rsc.org

The collective findings from SAR studies on this and related scaffolds have provided a detailed roadmap for how to manipulate the indole pharmacophore to achieve desired biological outcomes, solidifying its status as a cornerstone in modern medicinal chemistry.

Potential for Combination Therapies and Synergistic Effects in Preclinical Models

While direct preclinical studies of this compound itself in combination therapies are not extensively documented, the mechanistic insights gained from its derivatives provide a strong rationale for their use in such approaches. The potential for synergistic effects arises directly from the molecular targets these compounds are designed to inhibit.

A key example is the role of Mcl-1 in treatment resistance. Overexpression of the Mcl-1 protein is a well-established mechanism by which cancer cells evade apoptosis induced by a wide range of standard chemotherapies. nih.gov Many conventional anti-cancer agents function by inflicting cellular stress and DNA damage, which should trigger programmed cell death. However, cancer cells that upregulate Mcl-1 can sequester pro-apoptotic proteins, effectively neutralizing the therapeutic effect and leading to drug resistance. nih.gov

Therefore, a potent and selective Mcl-1 inhibitor, developed from the indole carboxylic acid scaffold, represents an ideal candidate for combination therapy. By specifically neutralizing Mcl-1, the inhibitor can restore the cancer cells' sensitivity to apoptosis. In a preclinical setting, this would translate to a synergistic effect where the combination of an Mcl-1 inhibitor and a conventional chemotherapeutic agent would be significantly more effective at inducing tumor regression than either agent alone. One study noted that its lead Mcl-1 inhibitor, derived from an indole carboxylic acid structure, induced apoptosis in cancer cells in an Mcl-1-dependent manner and significantly suppressed tumor growth in a xenograft mouse model. researchgate.netnih.gov This mode of action strongly suggests that such a compound could be used to enhance the efficacy of other approved chemotherapeutics, representing a promising strategy to overcome treatment resistance in various cancers.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Complex Analogs

The generation of novel and structurally complex analogs of 6-Methyl-1h-indole-5-carboxylic acid is fundamental to expanding its therapeutic potential. Future research must move beyond traditional methods to embrace more efficient and versatile synthetic strategies.

Modern adaptations of classic reactions, such as the Fischer indole (B1671886) synthesis, remain relevant for creating the core tricycle, which can then be elaborated. researchgate.netdovepress.com However, the focus should be on developing methods that allow for precise control over substitution patterns. Advanced techniques like domino reactions, which combine multiple transformations into a single synthetic sequence, offer an efficient route to complex indole-3-carboxylic esters. researchgate.net

Furthermore, late-stage functionalization via C-H activation is a powerful tool that allows for the direct introduction of functional groups onto the indole scaffold, bypassing the need for lengthy de novo syntheses. The development of practical, ligand-enabled C-H halogenation, for example, can provide advanced intermediates that were previously accessible only through multi-step processes. ssu.ac.ir Microwave-assisted synthesis in novel solvent systems like ionic liquids also presents an opportunity to accelerate reaction times and improve yields for key intermediates. sci-hub.se These advanced methodologies will be crucial for creating diverse libraries of analogs for biological screening.

Exploration of Novel Biological Targets for Indole Carboxylic Acid Derivatives

The versatility of the indole scaffold allows its derivatives to target a wide array of proteins implicated in various diseases. nih.gov While initial research may have focused on specific targets, a significant avenue for future work lies in screening this compound derivatives against novel and emerging biological targets.

The field of oncology presents numerous opportunities. Indole-based compounds have been investigated as inhibitors of protein kinases (e.g., EGFR, VEGFR-2, BRAFV600E), histone deacetylases (HDACs), and DNA topoisomerases. researchgate.netebrary.net Emerging targets in cancer immunotherapy, such as the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), are particularly promising for indole-2-carboxylic acid derivatives. nih.govnih.gov Additionally, proteins like 14-3-3η, which is implicated in liver cancer, represent novel targets for which indole carboxylic acids could be designed. rsc.org

Beyond cancer, indole derivatives have shown potential in treating infectious diseases, such as HIV, by inhibiting HIV-1 integrase. mdpi.commdpi.comnih.govresearchgate.net Other therapeutic areas where this scaffold could be explored include cardiovascular diseases, by targeting the Angiotensin II receptor 1, and neurodegenerative disorders, by inhibiting enzymes like cholinesterases or monoamine oxidase B (MAO-B). nih.govmdpi.com A systematic approach to screening against a broad panel of these targets could uncover entirely new therapeutic applications.

| Therapeutic Area | Potential Biological Target | Reference |

|---|---|---|

| Oncology | Protein Kinases (EGFR, VEGFR-2, BRAFV600E) | researchgate.netafricanjournalofbiomedicalresearch.com |

| Oncology | IDO1/TDO | nih.govnih.gov |

| Oncology | 14-3-3η Protein | rsc.org |

| Oncology | Histone Deacetylases (HDACs) | ebrary.net |

| Infectious Disease (HIV) | HIV-1 Integrase | mdpi.commdpi.comnih.gov |

| Cardiovascular | Angiotensin II Receptor 1 (AT1) | nih.gov |

| Neurodegenerative Disease | Cholinesterases (AChE, BChE) | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govmdpi.com These computational tools can significantly accelerate the design and optimization of novel analogs of this compound.

Furthermore, ML models, such as those for quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of designed compounds before they are synthesized. nih.gov AI can also aid in synthesis planning by predicting viable reaction pathways, thereby streamlining the "make" phase of the discovery cycle. Applying these in silico approaches will enable a more focused and efficient exploration of the chemical space around the this compound scaffold.

Investigation of Metabolically Stable and Biologically Potent Analogs

A critical challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, particularly metabolic stability. Future research must focus on a "metabolism-guided" approach to designing analogs of this compound.

Indole-based compounds can be susceptible to metabolic breakdown by enzymes like cytochrome P450s. Strategies to enhance stability include the strategic placement of blocking groups, such as fluorine atoms, at metabolically labile positions to prevent oxidation. Another effective strategy is bioisosteric replacement, where a functional group, such as the carboxylic acid, is replaced with another group that mimics its function but has improved metabolic properties. Tetrazoles are a common bioisostere for carboxylic acids and can improve pharmacokinetic profiles. nih.gov

Modifying other parts of the molecule, such as replacing an amide linker with a more stable group or altering substituents on the indole ring, can also enhance resistance to enzymatic degradation. nih.gov It is essential to balance these modifications to maintain or improve biological potency while increasing the compound's half-life, a key factor for in vivo efficacy.

Development of Targeted Delivery Systems in Preclinical Contexts

Even with optimized potency and stability, the therapeutic efficacy of novel compounds can be limited by poor bioavailability or off-target toxicity. The development of targeted drug delivery systems (DDS) in preclinical models is a crucial step to overcome these hurdles. researchgate.net

Nanotechnology offers a promising platform for delivering indole-based agents. nih.gov Encapsulating derivatives of this compound into nanocarriers such as liposomes or polymeric nanoparticles (e.g., PLGA) can protect the drug from premature degradation, improve solubility, and enable sustained release. nih.govnih.govrsc.org These nanoparticles can accumulate at tumor sites through the enhanced permeability and retention (EPR) effect.

For more precise targeting, nanocarriers can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. mdpi.com Another advanced approach is the development of antibody-drug conjugates (ADCs), where the potent indole derivative is chemically linked to a monoclonal antibody that directs it specifically to the target cells. Prodrug strategies, which involve modifying the carboxylic acid group into an ester or amide, can also be employed to improve membrane permeability and control the release of the active compound under specific physiological conditions. mdpi.com Investigating these delivery systems in preclinical animal models will be vital for translating promising compounds into clinical candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-1H-indole-5-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using indole derivatives and carboxylic acid precursors. For example, describes a protocol involving sodium acetate and acetic acid under reflux conditions for synthesizing structurally similar indole-carboxylic acids. Key parameters include reaction temperature (optimized at reflux), stoichiometry of reagents, and pH control to prevent side reactions like decarboxylation. Post-synthesis purification via recrystallization or HPLC is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole ring substitution pattern and methyl/carboxylic acid groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₉NO₂ with a theoretical molecular weight of 175.18 g/mol, as in ). X-ray crystallography (using SHELX software, per ) resolves crystal packing and hydrogen-bonding interactions .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) and chemical-resistant gloves to avoid inhalation or dermal exposure. Implement fume hoods for synthesis steps involving volatile reagents. Emergency protocols should include immediate decontamination with water and medical consultation, as outlined in Safety Data Sheets for structurally related indole derivatives (). Store the compound in a dry, cool environment to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., the carboxylic acid group for nucleophilic substitution). Software like Gaussian or ORCA predicts transition states for reactions such as esterification or metal coordination. Molecular docking studies (using AutoDock Vina) may explore interactions with biological targets, leveraging the compound’s LogP (2.17, ) to assess membrane permeability .

Q. What strategies resolve contradictions in reported physicochemical properties of indole derivatives like this compound?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Melting Point Discrepancies : Compare Differential Scanning Calorimetry (DSC) with capillary melting point apparatus.

- Solubility Variability : Use shake-flask experiments at controlled pH and temperature.

For example, notes missing physicochemical data for similar compounds, emphasizing the need for standardized reporting in peer-reviewed studies .

Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?

- Methodological Answer : The carboxylic acid group acts as a bidentate ligand, forming stable complexes with metals like Cu(II) or Fe(III). Spectroscopic titration (UV-Vis, EPR) quantifies binding constants, while cyclic voltammetry reveals redox activity. demonstrates analogous coordination in benzimidazole-metal complexes, where electron-withdrawing groups (e.g., -COOH) enhance metal affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.